Tridecanoic acid
Overview
Description
N-Tridecanoic Acid: , also known as tridecylic acid, is an organic compound with the formula CH₃(CH₂)₁₁COOH. It is a 13-carbon saturated fatty acid and appears as a white solid. This compound is part of the long-chain fatty acids group and is known for its waxy-type odor .
Mechanism of Action
Target of Action
Tridecanoic acid, also known as N-Tridecanoate or C13:0, is a long-chain fatty acid . It primarily targets Phospholipase A2 , a family of enzymes that hydrolyze the sn-2 ester of glycerophospholipids to produce free fatty acids and lysophospholipids . This enzyme plays a crucial role in the phospholipid metabolism in biomembranes, including eicosanoid biosynthesis .
Mode of Action
This compound interacts with its targets, the Phospholipase A2 enzymes, and causes significant changes in their activity .
Biochemical Pathways
Given its interaction with phospholipase a2, it is likely involved in the metabolism of phospholipids and the biosynthesis of eicosanoids . Eicosanoids are signaling molecules made by the enzymatic or non-enzymatic oxidation of arachidonic acid or other polyunsaturated fatty acids that are similar to arachidonic acid .
Pharmacokinetics
Like other fatty acids, it is expected to be absorbed in the intestines, distributed throughout the body, metabolized in the liver, and excreted in the urine and feces .
Result of Action
This compound’s action on Phospholipase A2 enzymes can lead to significant changes at the molecular and cellular levels . For instance, it can cause significant extracellular leakage activity by disrupting cellular morphology in certain bacteria, leading to cell autolysis .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For example, the presence of other compounds, such as antibiotics, can enhance its antimicrobial potency . .
Biochemical Analysis
Biochemical Properties
These are fatty acids with an aliphatic tail that contains between 13 and 21 carbon atoms . It has been found to have antimicrobial properties , causing significant extracellular leakage activity by disrupting cellular morphology .
Cellular Effects
Tridecanoic acid has been found to cause significant extracellular leakage activity by disrupting cellular morphology in certain bacteria . This disruption leads to significant changes in the cellular processes of these organisms .
Molecular Mechanism
It is known to cause significant extracellular leakage activity by disrupting cellular morphology . This suggests that it may interact with the cell membrane or other cellular structures to exert its effects.
Temporal Effects in Laboratory Settings
It is known that this compound can cause significant changes in cellular morphology, suggesting that its effects may be observable over time .
Metabolic Pathways
This compound is a long-chain fatty acid , and as such, it is likely involved in fatty acid metabolism
Preparation Methods
Synthetic Routes and Reaction Conditions: N-Tridecanoic Acid can be synthesized through the permanganate oxidation of 1-tetradecene (CH₃(CH₂)₁₂CH=CH₂). This reaction involves the use of potassium permanganate as an oxidizing agent under controlled conditions .
Industrial Production Methods: Industrial production of N-Tridecanoic Acid typically involves the oxidation of long-chain hydrocarbons or fatty alcohols. The process is carried out in large reactors where the hydrocarbons are subjected to high temperatures and pressures in the presence of oxygen and catalysts to produce the desired fatty acid .
Chemical Reactions Analysis
Types of Reactions: N-Tridecanoic Acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to produce tridecanedioic acid.
Reduction: It can be reduced to tridecanol.
Substitution: It can undergo substitution reactions to form esters and amides.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Substitution: Alcohols or amines in the presence of acid catalysts.
Major Products Formed:
Oxidation: Tridecanedioic acid.
Reduction: Tridecanol.
Substitution: Tridecanoate esters and tridecanamides.
Scientific Research Applications
N-Tridecanoic Acid has several scientific research applications:
Chemistry: Used as a standard in gas chromatography and mass spectrometry for the analysis of fatty acids.
Biology: Studied for its role in cell membrane structure and function.
Industry: Used in the production of surfactants, lubricants, and plasticizers.
Comparison with Similar Compounds
N-Tridecanoic Acid can be compared with other long-chain fatty acids such as:
Dodecanoic Acid (Lauric Acid): A 12-carbon saturated fatty acid with similar properties but slightly lower molecular weight.
Tetradecanoic Acid (Myristic Acid): A 14-carbon saturated fatty acid with similar properties but slightly higher molecular weight.
Uniqueness: N-Tridecanoic Acid is unique due to its specific chain length, which imparts distinct physical and chemical properties. Its antimicrobial activity is also noteworthy, making it valuable in both medical and industrial applications .
Properties
IUPAC Name |
tridecanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H26O2/c1-2-3-4-5-6-7-8-9-10-11-12-13(14)15/h2-12H2,1H3,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SZHOJFHSIKHZHA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H26O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4021684 | |
Record name | Tridecanoic acid | |
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Molecular Weight |
214.34 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
White to off-white solid; [Acros Organics MSDS], Solid | |
Record name | Tridecanoic acid | |
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Record name | Tridecanoic acid | |
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Solubility |
0.033 mg/mL | |
Record name | N-Tridecanoic Acid | |
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Record name | Tridecanoic acid | |
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CAS No. |
638-53-9, 68002-90-4, 64118-44-1 | |
Record name | Tridecanoic acid | |
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Melting Point |
44.5 °C | |
Record name | N-Tridecanoic Acid | |
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Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
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Synthesis routes and methods
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Retrosynthesis Analysis
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